molecular formula C35H52N4O7 B1193078 LU-002i

LU-002i

Cat. No.: B1193078
M. Wt: 640.822
InChI Key: IJXUVRJYZJRYCL-DCGCUPEZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LU-002i is a novel β2i-specific inhibitor, displaying moderate trypanocidal activity

Scientific Research Applications

Neurochemical Applications

Lu 19‐005, known as [(±)trans‐3‐(3,4‐dichlorophenyl)‐N‐methyl‐1‐indanamine hydrochloride], is a potent inhibitor of the synaptosomal uptake of dopamine, noradrenaline, and serotonin. Its properties suggest potential as an experimental tool and a new antidepressant agent due to its activity on three neuronal systems involved in depression (Hyttel & Larsen, 1985).

Amelioration of Autoimmunity with LU‐005i

Immunoproteasome Inhibition

LU‐005i, an inhibitor of the immunoproteasome, targets the proteolytically active subunits of the immunoproteasome, mainly expressed in hematopoietic cells. It shows promise in preclinical models of autoimmune diseases (Basler et al., 2018).

Luminescence Applications of Lu Compounds

Luminescence Research

Lu compounds, particularly europium-activated lutetium oxide (Lu2O3:Eu), are strong candidates for digital medical imaging applications. They are notable for their spectroscopic and structural properties, and studies have explored their efficiency and imaging performance under X-ray radiography conditions, suggesting potential medical applications (Seferis et al., 2014).

Neuroprotective Effects of Luteolin

Neuroprotection in Spinal Cord Injury

Luteolin (LU) demonstrates neuroprotective effects against spinal cord ischemia-reperfusion injury in a rat model. Its effects include reducing oxidative stress, inflammation, and apoptosis, potentially through the activation of Nrf2 and inhibition of the NLRP3 inflammasome pathway (Fu et al., 2017).

Properties

Molecular Formula

C35H52N4O7

Molecular Weight

640.822

IUPAC Name

(S)-N-((S)-3-((1S,4aR,8aR)-Decahydronaphthalen-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)-propanamide

InChI

InChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25+,26-,28+,29-,30-,35+/m0/s1

InChI Key

IJXUVRJYZJRYCL-DCGCUPEZSA-N

SMILES

O=C(N[C@@H](C[C@@H]1CCC[C@@]2([H])CCCC[C@@]12[H])C([C@]3(C)OC3)=O)[C@@H](NC([C@@H](NC(CN4CCOCC4)=O)C)=O)CC5=CC=C(OC)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LU-002i;  LU 002i;  LU002i

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LU-002i
Reactant of Route 2
Reactant of Route 2
LU-002i
Reactant of Route 3
Reactant of Route 3
LU-002i
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
LU-002i
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
LU-002i
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
LU-002i

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.